(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone
Description
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C8H12N4O/c9-6-2-4-12(5-6)8(13)7-1-3-10-11-7/h1,3,6H,2,4-5,9H2,(H,10,11) |
InChI Key |
PBTZZMOSROKNBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-Hydroxyproline Derivatives
A patent by EP1138672A1 outlines a scalable route to 3-aminopyrrolidine starting from 4-hydroxyproline. The process involves:
-
Protection of the Carboxylic Acid : 4-Hydroxyproline is esterified using methanol under acidic conditions.
-
Oxidation to Ketone : The hydroxyl group at position 4 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
Reductive Amination : The ketone is converted to an imine via reaction with ammonium acetate, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to yield racemic 3-aminopyrrolidine.
Key Data :
Resolution of Racemic Mixtures
Optically active 3-aminopyrrolidine is critical for pharmaceutical applications. The patent describes resolution using tartaric acid derivatives, achieving enantiomeric excess (ee) >98% via recrystallization.
Synthesis of 1H-Pyrazole-3-carboxylic Acid Derivatives
Oxidative Amidation of Aldehydes
A methodology from Molbank demonstrates the oxidative amidation of aldehydes with pyrazole using oxoammonium salts. For example:
-
Reaction Setup : 3,5-Di-tert-butylbenzaldehyde, pyrazole, and oxoammonium nitrate (0.75 equiv) are heated at 54°C for 3 hours.
-
Product Isolation : Aqueous/organic extraction yields the corresponding pyrazole-methanone in 86% yield.
Adaptation for Target Compound :
Replacing 3,5-di-tert-butylbenzaldehyde with a protected 3-aminopyrrolidine-carbaldehyde derivative could directly yield the target molecule.
Multicomponent Reactions (MCRs)
A study by Abdelkhalik et al. highlights a green synthesis of pyrazole derivatives via MCRs in water. For instance:
-
Components : Enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate.
-
Conditions : Reflux in water with ammonium acetate catalyst.
-
Outcome : Pyrazolo[3,4-b]pyridines are formed in 70–85% yields.
Relevance : While this method generates fused pyridine systems, modifying the aldehyde component could favor pyrazole-methanone formation.
Coupling Strategies: Amide Bond Formation
Direct Coupling via Carboxylic Acid Activation
-
Activation : 1H-Pyrazole-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride.
-
Aminolysis : Reaction with 3-aminopyrrolidine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Optimization :
Reductive Amination of Ketones
An alternative route involves:
-
Synthesis of Pyrazole-3-yl Ketone : Prepared via Friedel-Crafts acylation of pyrazole with chloroacetyl chloride.
-
Reductive Amination : Reaction with 3-aminopyrrolidine using NaBH₃CN in methanol.
Yield : 65–70%, with minor over-alkylation byproducts.
Comparative Analysis of Methods
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence, highlighting structural variations and their implications:
Key Comparative Insights
Bioactivity and Target Engagement
- Celecoxib (COX-2 Inhibitor): The pyrazole core in celecoxib is critical for binding to the COX-2 active site. The trifluoromethyl and sulfonamide groups synergistically improve selectivity and pharmacokinetics . In contrast, the target compound’s 3-aminopyrrolidine moiety may target enzymes with basic residue-rich binding pockets (e.g., proteases or kinases) .
- Chlorophenyl and Ethanol Substituents: The ethanol group in ’s compound enhances water solubility, while the chlorophenyl group may mediate hydrophobic interactions.
Physicochemical Properties
- Solubility: The target compound’s 3-aminopyrrolidine group confers moderate water solubility (predicted logP ~1.5), whereas trifluoromethyl- or chlorophenyl-substituted analogs (e.g., ) exhibit higher lipophilicity (logP ~2.5–3.5).
- Metabolic Stability: Celecoxib’s trifluoromethyl group reduces oxidative metabolism, extending half-life. The target compound’s amino group may undergo glucuronidation or deamination, necessitating prodrug strategies for optimization .
Biological Activity
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 180.21 g/mol
This compound features a pyrrolidine ring and a pyrazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Pyrazole derivatives have been studied for their efficacy against various bacterial strains. A review highlighted that modifications in the pyrazole structure can enhance antimicrobial potency .
- Anti-inflammatory Effects : Compounds with a similar structure have been shown to inhibit pro-inflammatory pathways, particularly through the modulation of cytokine production .
- Anticancer Properties : Certain pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in inflammatory processes, such as p38 MAP kinase .
- Receptor Modulation : The interaction with specific receptors can lead to altered signaling pathways that mediate cellular responses, including apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can protect cells from oxidative damage .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced antibacterial potency.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 32 µg/mL |
| Control (Standard Antibiotic) | 16 µg/mL |
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of acute inflammation. The administration of these compounds resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha Levels (pg/mL) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Treatment | 80 ± 5 | 100 ± 10 |
Q & A
Q. What are the optimized synthetic routes for (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone, and how do reaction conditions influence yield?
The synthesis typically involves coupling the pyrrolidine and pyrazole moieties via a methanone linker. Key steps include:
- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates and selectivity .
- Catalysts such as DCC (dicyclohexylcarbodiimide) for amide bond formation between the amine and carbonyl groups.
- Temperature control (60–80°C) to balance reaction progress and side-product formation . Post-synthesis purification via column chromatography or recrystallization is critical. Yield optimization requires real-time monitoring using TLC or HPLC .
Q. Which characterization techniques are most reliable for confirming the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the pyrrolidine NH2 group (δ ~2.5–3.5 ppm) and pyrazole protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: ~218.27 g/mol) .
- Infrared Spectroscopy (IR): Peaks at ~1650–1700 cm⁻¹ confirm the carbonyl group .
Q. What are the key physicochemical properties influencing its stability in experimental settings?
- Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the pyrrolidine and pyrazole groups .
- Thermal Stability: Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures >200°C, suitable for high-temperature reactions .
- pH Sensitivity: The amine group may protonate under acidic conditions, altering solubility and reactivity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking: Simulations using software like AutoDock Vina predict binding affinities to enzymes (e.g., kinases) by analyzing hydrogen bonding and hydrophobic interactions with the pyrrolidine and pyrazole moieties .
- Molecular Dynamics (MD): MD simulations assess stability of ligand-target complexes over time, identifying key residues (e.g., catalytic lysine or aspartate) for mutagenesis studies .
- SAR Analysis: Modifying substituents (e.g., replacing the pyrazole with triazole) and comparing docking scores can optimize target selectivity .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Assay Validation: Cross-check results using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) .
- Structural Analog Comparison: Compare activity with analogs like (1-methyl-1H-indazol-3-yl)methanone derivatives to identify substituent-dependent trends .
- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to distinguish assay-specific artifacts from true bioactivity .
Q. What experimental strategies elucidate the compound’s mechanism of action in anticancer studies?
- Kinase Profiling: Screen against kinase panels (e.g., EGFR, BRAF) to identify primary targets .
- Transcriptomics: RNA-seq analysis of treated cancer cells reveals downstream pathways (e.g., apoptosis or cell cycle arrest) .
- Crystallography: Co-crystallization with target proteins (e.g., using SHELX programs) provides atomic-level interaction details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
